molecular formula C14H14ClN3O3S B4122486 1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride

1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride

Cat. No.: B4122486
M. Wt: 339.8 g/mol
InChI Key: HFWNCAMOSPVWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a methylthio group attached to a phenyl ring and a nitrophenyl group attached to the urea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-(methylthio)aniline with 4-nitrophenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride can be scaled up using a similar synthetic route. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale filtration and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Bromine, nitric acid

Major Products Formed

Scientific Research Applications

N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-N’-(2-methylthio)phenylurea
  • N-(2-methoxy-5-nitrophenyl)-N’-(4-methylthio)phenylurea
  • N-(4-bromophenyl)-N’-(2-methylthio)phenylurea

Uniqueness

N-[2-(methylthio)phenyl]-N’-(4-nitrophenyl)urea hydrochloride is unique due to the presence of both a methylthio and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S.ClH/c1-21-13-5-3-2-4-12(13)16-14(18)15-10-6-8-11(9-7-10)17(19)20;/h2-9H,1H3,(H2,15,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWNCAMOSPVWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-Methylsulfanylphenyl)-3-(4-nitrophenyl)urea;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.